molecular formula C12H19N3O2 B6179136 tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 2648948-39-2

tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No. B6179136
CAS RN: 2648948-39-2
M. Wt: 237.3
InChI Key:
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Description

“tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate” is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 . It is a derivative of the 1,4-diazabicyclo[3.2.1]octane-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,4-diazabicyclo[3.2.1]octane scaffold . This scaffold is a central core of the family of tropane alkaloids . The specific structure of this compound includes a tert-butyl group, a cyano group, and a carboxylate ester group .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate”, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “this compound” and similar compounds may have potential applications in the development of new pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves the reaction of tert-butyl 2-cyanoacetate with 1,4-diazabicyclo[3.2.1]octane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl 2-cyanoacetate", "1,4-diazabicyclo[3.2.1]octane-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-cyanoacetate and 1,4-diazabicyclo[3.2.1]octane-4-carboxylic acid in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Add tert-butyl chloroformate to the filtrate and stir at room temperature for 2 hours.", "Step 5: Purify the crude product by column chromatography to obtain tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate as a white solid." ] }

CAS RN

2648948-39-2

Molecular Formula

C12H19N3O2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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